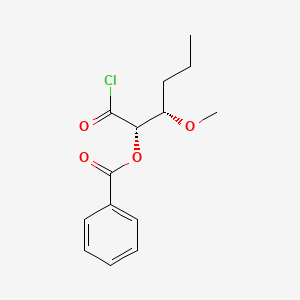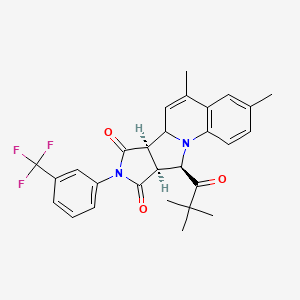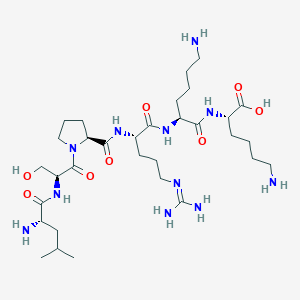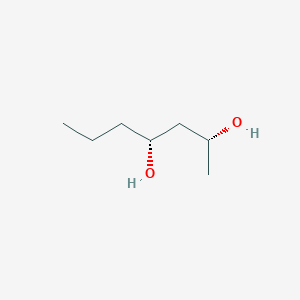silane CAS No. 917871-21-7](/img/structure/B12623622.png)
[(3-Ethylnon-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylnon-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an ethylnon-1-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylnon-1-en-1-yl)oxysilane typically involves the reaction of 3-ethylnon-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (3-Ethylnon-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylnon-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethylnon-1-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various silanes
Substitution: Functionalized silanes with diverse applications
Scientific Research Applications
(3-Ethylnon-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced composites.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of high-performance materials.
Mechanism of Action
The mechanism by which (3-Ethylnon-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The pathways involved include:
Formation of Silanols: Through hydrolysis or oxidation reactions.
Substitution Reactions: Facilitated by the presence of the ethylnon-1-en-1-yloxy group, which can be replaced by other functional groups.
Comparison with Similar Compounds
(3-Ethylnon-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(But-3-en-1-yl)oxysilane: Similar structure but with a butenyl group instead of an ethylnon-1-en-1-yloxy group.
(Prop-2-yn-1-yloxysilane: Contains a propynyl group, leading to different reactivity and applications.
(Phenyl)oxysilane: Features a phenyl group, which imparts distinct chemical properties.
The uniqueness of (3-Ethylnon-1-en-1-yl)oxysilane lies in its specific combination of the ethylnon-1-en-1-yloxy group and the trimethylsilyl moiety, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
917871-21-7 |
|---|---|
Molecular Formula |
C14H30OSi |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
3-ethylnon-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-14(7-2)12-13-15-16(3,4)5/h12-14H,6-11H2,1-5H3 |
InChI Key |
LLWBQKVJOIGFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C=CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)

![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)


![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)



![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
